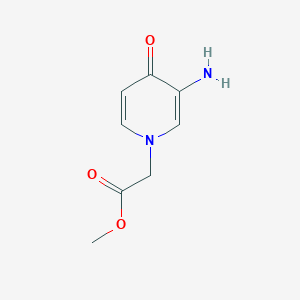
Methyl 2-(3-amino-4-oxo-1,4-dihydropyridin-1-yl)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-(3-amino-4-oxo-1,4-dihydropyridin-1-yl)acetate is an organic compound belonging to the class of pyridine derivatives It features a pyridine ring with an amino group at the 3-position and a keto group at the 4-position, along with a methyl ester group at the 2-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3-amino-4-oxo-1,4-dihydropyridin-1-yl)acetate can be achieved through several synthetic routes. One common method involves the reaction of cyanoacetamide with ethyl acetoacetate in the presence of ammonium acetate, followed by cyclization and esterification . The reaction conditions typically include heating the mixture under reflux and using a suitable solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity.
化学反应分析
Types of Reactions
Methyl 2-(3-amino-4-oxo-1,4-dihydropyridin-1-yl)acetate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The keto group can be reduced to form hydroxyl derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of alkylated or acylated derivatives.
科学研究应用
Methyl 2-(3-amino-4-oxo-1,4-dihydropyridin-1-yl)acetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the development of materials with specific electronic and optical properties.
作用机制
The mechanism of action of Methyl 2-(3-amino-4-oxo-1,4-dihydropyridin-1-yl)acetate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity . Additionally, it can modulate receptor activity by binding to receptor sites and altering signal transduction pathways.
相似化合物的比较
Similar Compounds
Methyl 2-(3-amino-2-oxo-1,2-dihydropyridin-1-yl)acetate: Similar structure but with a different oxidation state at the 2-position.
Methyl 2-(3-amino-4-oxo-1,4-dihydropyrimidin-1-yl)acetate: Contains a pyrimidine ring instead of a pyridine ring.
Uniqueness
Methyl 2-(3-amino-4-oxo-1,4-dihydropyridin-1-yl)acetate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties
属性
分子式 |
C8H10N2O3 |
|---|---|
分子量 |
182.18 g/mol |
IUPAC 名称 |
methyl 2-(3-amino-4-oxopyridin-1-yl)acetate |
InChI |
InChI=1S/C8H10N2O3/c1-13-8(12)5-10-3-2-7(11)6(9)4-10/h2-4H,5,9H2,1H3 |
InChI 键 |
FWPJXMVJWKAHMU-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)CN1C=CC(=O)C(=C1)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![{2-ethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}methanamine](/img/structure/B13061549.png)

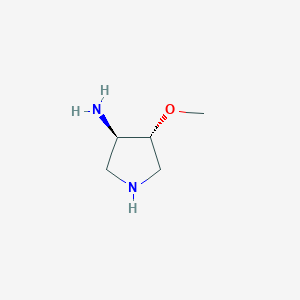
![1,2,3,5,6,7-Hexahydrobenzo[f]pyrido[3,2,1-ij]quinoline](/img/structure/B13061570.png)
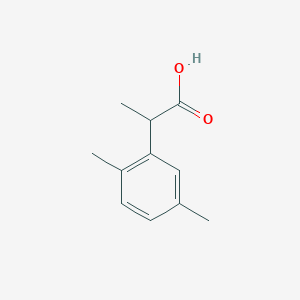
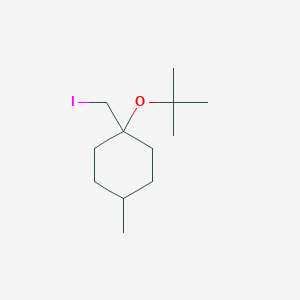

![tert-Butyl 4-hydroxy-1H,2H,3H-pyrrolo[2,3-c]pyridine-1-carboxylate](/img/structure/B13061595.png)
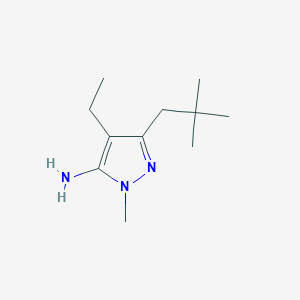
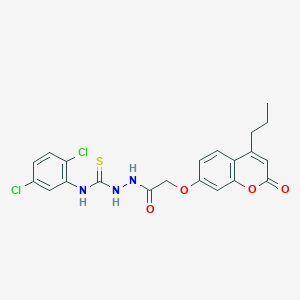
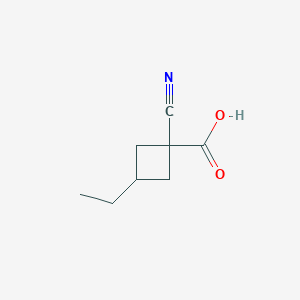
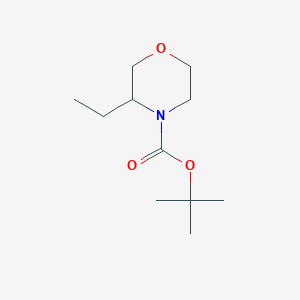
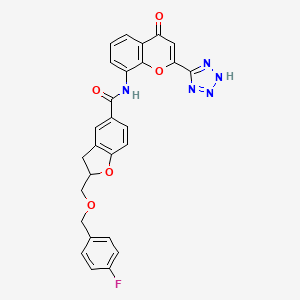
![6-Chloro-2-methylbenzo[D]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B13061618.png)
